1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione is a heterocyclic compound with a pyrazole core structure. This compound is of interest due to its potential biological activities and its utility in various chemical reactions. The presence of both phenyl and thione groups in its structure makes it a versatile molecule for synthetic and medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been shown to have a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that similar compounds can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been shown to have a variety of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to form complexes with metal ions, which can influence its reactivity and stability. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. Additionally, it can bind to proteins like albumin, affecting its distribution and bioavailability in the body .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism. For instance, it can upregulate the expression of antioxidant enzymes, providing protection against oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. The compound has been found to inhibit the activity of certain proteases, which are involved in protein degradation. Additionally, it can induce changes in gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation of antioxidant pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can exhibit toxic effects, including liver and kidney damage. The threshold for these adverse effects varies depending on the species and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a significant role in its metabolism. The compound can also affect metabolic flux by altering the levels of key metabolites, such as glutathione, which is involved in detoxification processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. It can also interact with membrane transporters, affecting its uptake and efflux from cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and the nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity. Targeting signals within the compound’s structure may direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-one with a sulfur source, such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent, under reflux conditions . The reaction typically proceeds in an organic solvent like toluene or xylene, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding pyrazoline derivative using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature to reflux.
Reduction: NaBH4, ethanol or methanol as solvent, room temperature.
Substitution: HNO3, Br2, sulfuric acid as catalyst, room temperature to reflux.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-one: Similar structure but with a carbonyl group instead of a thione group.
5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-one: Lacks one methyl group compared to 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione.
Uniqueness
This compound is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its carbonyl analogs. The thione group enhances the compound’s ability to form metal complexes and participate in redox reactions, making it valuable for various applications in chemistry and biology.
Properties
IUPAC Name |
1,5-dimethyl-2-phenylpyrazole-3-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHQZVDOSQVERW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N(N1C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5702-69-2 |
Source
|
Record name | Thiopyrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005702692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.